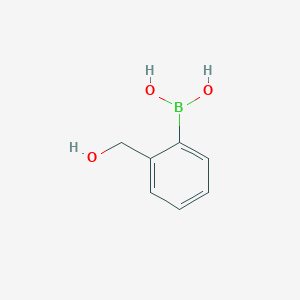

2-(羟甲基)苯硼酸

描述

2-(Hydroxymethyl)phenylboronic acid is a boronic acid derivative that has gained attention due to its utility in various chemical reactions and its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss 2-(Hydroxymethyl)phenylboronic acid, they do provide insights into the behavior of phenylboronic acids and their derivatives in various chemical contexts.

Synthesis Analysis

The synthesis of related boronic acid compounds often involves the use of boronic acids as reagents or intermediates in organic reactions. For example, the synthesis of imino- and aminomethylphenylboronic acids from 2-formylphenylboronic acid with primary aromatic amines is described, showcasing the reactivity of boronic acid derivatives in the formation of new bonds . Additionally, the preparation of ortho-functionalized arylboronic acids through Br/Li exchange using BuLi/THF at -78 °C demonstrates the versatility of boronic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom covalently bonded to an organic moiety. The crystal structure of imino- and aminomethylphenylboronic acids revealed hydrogen-bonded dimers with an additional intramolecular B–O–H…N hydrogen bond, indicating the stabilizing effect of hydrogen bonds in these compounds . This structural feature is crucial for understanding the reactivity and binding properties of boronic acids.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For instance, they are used as catalysts in the synthesis of benzoxazole derivatives through a cyanide-promoted reaction , and in the dehydrative amidation between carboxylic acids and amines . Moreover, they can react with carbohydrates to form anionic complexes detectable by mass spectrometry, as demonstrated in the analysis of the formose reaction . These reactions highlight the diverse chemical reactivity of phenylboronic acids and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their ability to form complexes with diols and sugars. The swelling properties of hydrogels containing methacrylamidophenylboronic acid (MPBA) are significantly affected by the presence of sugars like glucose and fructose, demonstrating the sensitivity of boronic acids to diol-containing compounds . This property is particularly relevant for the development of glucose-sensing materials and nonenzymatic glucose sensors.

科学研究应用

碳水化合物化学

2-(羟甲基)苯硼酸在碳水化合物化学中得到广泛应用。它与二醇缩合形成环酯,这对于合成特异取代或氧化糖衍生物至关重要。这种特性对于从混合物中分离化合物特别有用,这些酯在各种条件下稳定,允许对未保护的羟基进行取代或氧化。苯硼酸酯保护基可以在温和、中性条件下去除,使得这些酯对于合成特定的酮衍生物或特异取代的碳水化合物化合物非常有价值(Ferrier, 1972)。

糖苷复合物

邻-羟甲基苯硼酸(硼酞)在生理条件下显示出与模型糖基吡喃苷复合的卓越能力。这对于瞄准细胞表面糖蛋白具有重要意义,因为其中大多数呈现自由的4,6-二醇。这种特性使其在设计寡聚受体和传感器方面具有用途,以利用多价效应,从而增强硼酸对于选择性识别细胞表面糖蛋白的潜力(Dowlut & Hall, 2006)。

有机合成

它在有机合成中发挥作用,如在苯硼酸催化、氰化物促进的一锅法合成2-(2-羟基苯基)苯并噁唑中所见。这个过程以温和条件、短反应时间为特征,导致高纯度的结晶产品,展示了它在高效合成方法中的实用性(López-Ruiz等,2011)。

纳米技术和生物应用

苯硼酸修饰的聚合物纳米材料在药物传递系统和生物传感器中显示出有希望的应用。其独特的化学性质,特别是与多元醇(包括糖、二醇和二酚)形成可逆复合物的能力,为诊断和治疗应用提供了重要机会(Lan & Guo, 2019)。

生物医学应用

基于苯硼酸的葡萄糖响应材料在药物传递领域尤为重要,特别是对胰岛素传递。近年来对这类材料的合成取得了进展,特别是以纳米凝胶、胶束和介孔二氧化硅纳米颗粒的形式,扩大了它们在响应性药物传递系统中的应用范围(Ma & Shi, 2014)。

葡萄糖传感

将其纳入水凝胶中已被用于开发葡萄糖敏感材料。苯硼酸与水凝胶中的葡萄糖结合可以引起体积变化,使其在开发可穿戴实时生物标志物监测设备(如葡萄糖传感器)方面非常有用(Elsherif et al., 2018)。

安全和危害

未来方向

Boronic acids, including 2-(Hydroxymethyl)phenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs shortly .

属性

IUPAC Name |

[2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHOBSCDNXGFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402562 | |

| Record name | 2-hydroxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)phenylboronic acid | |

CAS RN |

87199-14-2 | |

| Record name | 2-hydroxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

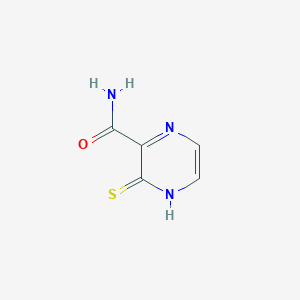

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)